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Compound of Interest

Compound Name: Cinatrin B

CAS No.: 136266-34-7

Cat. No.: B163754

Get Quote

Executive Summary: The Cinatrin B Profile
Cinatrin B is a spiro-gamma-dilactone natural product isolated from the fungus Circinotrichum

falcatisporum (strain RF-641). Unlike many classical phospholipase inhibitors that act as

suicide substrates (e.g., Manoalide) or transition-state analogues, Cinatrin B and its congeners

(Cinatrin A, C1, C2, C3) function as non-competitive inhibitors of Phospholipase A2 (PLA2).

This guide delineates the specificity profile of Cinatrin B, contrasting its broad-spectrum sPLA2

activity against its lack of cross-reactivity with Phospholipase C (PLC) and downstream

arachidonic acid cascade enzymes.

Key Technical Specifications
Primary Target: Secretory Phospholipase A2 (sPLA2) (Groups IA, IB, IIA).

Mechanism of Action: Non-competitive inhibition; binds directly to the enzyme independent of

substrate or Calcium (

) concentration.
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Family Potency Benchmark: Cinatrin C3 (most potent congener) exhibits an

of ~70 µM against rat platelet PLA2 with a

of 36 µM.[1] Cinatrin B exhibits dose-dependent inhibition with slightly lower potency.

Chemical Classification: Spiro-gamma-dilactone / 1,2,3,5-tetrahydroxypentadecane-1,2,3-

tricarboxylic acid derivative.

Mechanistic Comparison: Cinatrin B vs. Standard
Inhibitors
To select the correct inhibitor for your assay, understand the fundamental difference in binding

modalities. Cinatrin B offers a reversible, allosteric-like modulation, whereas alternatives often

permanently disable the enzyme.

Table 1: Comparative Inhibitor Profile[2]
Feature Cinatrin B Manoalide AACOCF3 Rosmarinic Acid

Primary Target

sPLA2

(Pancreas,

Venom, Platelet)

sPLA2 (Venom,

Human) & PLC

cPLA2

(Cytosolic) &

iPLA2

sPLA2 (Snake

Venom)

Mechanism
Non-competitive

(Reversible)

Irreversible

(Covalent Lysine

Adduct)

Slow-tight

binding

(Transition state

analogue)

Competitive

(Active site

binding)

Cross-Reactivity

Low (Specific to

PLA2

superfamily)

High (Inhibits

PLC, Calcium

channels)

Moderate

(Inhibits Fatty

Acid Amide

Hydrolase)

Low

IC50 / Potency
> 70 µM

(Moderate)

0.2 – 2.0 µM

(High)

10 – 20 µM

(High)

~15 µM

(Moderate)

Ca2+

Dependency
Independent

pH and Ca2+

dependent

activation

Independent Dependent
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Analyst Insight: Choose Cinatrin B when studying sPLA2 kinetics where enzyme preservation

is required (reversible) or when excluding the interference of PLC inhibition is critical. Choose

Manoalide only for terminal endpoint assays due to its irreversible destruction of the enzyme

and off-target PLC effects.

Signaling Pathway & Cross-Reactivity Context
Cinatrin B intervenes at the apex of the inflammatory cascade. Its specificity is defined by

where it fails to act. It blocks the liberation of Arachidonic Acid (AA) from membrane

phospholipids but does not interfere with the downstream processing of AA or the parallel

Phosphoinositide pathway (PLC).

Diagram 1: Arachidonic Acid Cascade & Inhibitor
Intervention Points
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Caption: Cinatrin B specifically targets PLA2 without cross-reacting with PLC (unlike

Manoalide) or downstream COX/LOX enzymes.

Experimental Validation Protocols
To validate Cinatrin B activity and exclude cross-reactivity in your specific cell line or purified

enzyme system, use the following self-validating protocols.
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Protocol A: sPLA2 Inhibition Assay (Colorimetric)
Objective: Determine

of Cinatrin B against porcine pancreatic sPLA2.

Substrate Preparation:

Use 1,2-dithio-analog of diheptanoyl phosphatidylcholine.

Solubilize in Ethanol to 10 mM stock.

Buffer System:

25 mM Tris-HCl (pH 7.5), 10 mM

, 100 mM KCl, 0.3 mM Triton X-100.

Note: Although Cinatrin B binding is Ca-independent, the enzyme catalytic activity

requires Calcium.

Reaction Setup:

Blank: Buffer + DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) + Substrate (No Enzyme).

Control: Buffer + DTNB + Substrate + sPLA2 Enzyme (10 units).

Test: Buffer + DTNB + Substrate + sPLA2 Enzyme + Cinatrin B (Titrate 10 µM – 500 µM).

Measurement:

Monitor absorbance at 414 nm (formation of thiolate anion).

Incubate at 25°C for 10 minutes.

Validation Check:

The "Blank" must show <5% auto-hydrolysis.
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If using Manoalide as a positive control, pre-incubate enzyme with inhibitor for 15 mins

(required for covalent bond formation). Cinatrin B does not require pre-incubation.

Protocol B: Specificity Screen (PLC Exclusion)
Objective: Confirm lack of cross-reactivity with Phospholipase C (PLC).

Enzyme Source: Purified Bacillus cereus PLC or rat brain cytosolic fraction.

Substrate: p-Nitrophenyl phosphorylcholine (p-NPPC).

Workflow:

Mix PLC enzyme with Cinatrin B (100 µM, high concentration challenge).

Add p-NPPC substrate.

Measure release of p-Nitrophenol at 405 nm.

Interpretation:

Specific: >90% enzyme activity remains compared to vehicle control.

Non-Specific: <50% activity indicates cross-reactivity (typical of Manoalide).

Diagram 2: Specificity Screening Workflow
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Caption: Workflow for distinguishing Cinatrin B activity. Note that unlike covalent inhibitors,

Cinatrin B does not strictly require pre-incubation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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